molecular formula C8H9NOS B179741 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one CAS No. 17583-14-1

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Cat. No. B179741
CAS RN: 17583-14-1
M. Wt: 167.23 g/mol
InChI Key: QFTUPSZZEJQOJX-UHFFFAOYSA-N
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Description

“2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one” is a chemical compound . It is a brown-colored compound . The compound has a molecular weight of 167.23 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 29-30 degrees Celsius . .

Scientific Research Applications

1. Anti-corrosion Agents

  • Summary of Application : 4,5,6,7-Tetrahydro-1,3-benzothiazole incorporated azo dyes are used as anti-corrosive agents and dissolution protection of mild steel from 1 M HCl solution .
  • Methods of Application : The inhibition efficiency of the azo dyes is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies . The surface morphology of the tested mild steel samples was examined by scanning electron microscopy and energy-dispersive X-ray analysis with and without inhibitors in 1 M HCl solution .
  • Results or Outcomes : The inhibition efficiency was increased as the concentration of the inhibitors increased and attains a maximum value of 83.81% for T1 at 2.5 ppm concentration .

2. Biological Agents

  • Summary of Application : A series of metal [Cu (II), Co (II), Ni (II), Zn (II) and Cd (II)] complexes have been prepared by a novel azo ligand, 6-hydroxy-4 methyl-2-oxo-5- [ (4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile [ HL] derived from pyridone moiety .
  • Methods of Application : Newly prepared complexes were confirmed by investigating various spectroscopic and analytical techniques .
  • Results or Outcomes : All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid . In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .

3. Nonlinear Optical (NLO) Applications

  • Summary of Application : The compound is used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications .
  • Methods of Application : The compound is synthesized and then used to prepare its sulfate monohydrate salt .
  • Results or Outcomes : The resulting material is found to be suitable for NLO applications .

4. Intermediate in the Synthesis of Pramipexole

  • Summary of Application : The compound is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .
  • Methods of Application : The compound is synthesized and then used in the subsequent steps to prepare pramipexole .
  • Results or Outcomes : The resulting pramipexole is used as a dopamine D2 subfamily receptor agonist .

5. Herbicidal Activity

  • Summary of Application : The compound has been used to synthesize a derivative, methyl 2- ((5- (1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2 (3H)-yl)-6-fluorobenzothiazol-2-yl)thio)acetate, which exhibited herbicidal activity comparable to that of sulfentrazone .
  • Methods of Application : The compound is synthesized into a derivative and tested for its herbicidal activity .
  • Results or Outcomes : The derivative showed significant herbicidal activity, even at a concentration of 37.5 g ai/ha .

6. Synthesis of Indole Derivatives

  • Summary of Application : The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Methods of Application : The compound is used as a reactant in the synthesis of indole derivatives .
  • Results or Outcomes : The resulting indole derivatives are found in proteins in the form of amino acids, such as tryptophan, and are also present in several drugs .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTUPSZZEJQOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

CAS RN

17583-14-1
Record name 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

w To a solution of 2-bromo-cyclohexane-1,3-dione (20 g, 0.105 mol) in pyridine (150 mL) was added thioacetamide (7.9 g, 0.105 mol) and the mixture was stirred at 50° C. After 16 h the solvent was removed under vacuum. 10% aq NaCl solution (150 mL) was added and the product was extracted with CH2Cl2 (4×100 mL). The organic extracts were washed with additional 10% aq NaCl solution (2×100 mL) before being dried, filtered, and concentrated under vacuum. The dark viscous oil obtained was purified using a Kugelrohr distillation unit to afford the product as a yellow oil (6.97 g, 40%): 1H-NMR (CDCl3): δ 3.02 (t, 2H, J 6.1, CH2), 2.75 (s, 3H, CH3), 2.61 (t, 2H, J 6.1, CH2), 2.21 (qu, 2H, J 6.1, CH2). 13C-NMR (CDCl3): δ 192.1, 173.3, 166.8, 130.9, 37.8, 27.1, 23.1, 20.0. MS (ESI+): m/z 168.03 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

To a solution of ethanethioamide (0.75 g, 10 mmol) in ethanol (20 mL) at room temperature was added 2-bromocyclohexane-1,3-dione (1.9 g, 10 mmol) in portions. The reaction solution was refluxed for 2 hours while stirring. After removal of solvents, the residue was diluted with water and washed with diethyl ether. The separated aqueous layer was basified with sodium carbonate solution. The resulting solid was collected by vacuum filtration, rinsed with water. The solid was suspended in methanol and followed by evaporation to dryness to produce the title compound.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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